molecular formula C47H51NO15 B13857226 [(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13857226
M. Wt: 874.9 g/mol
InChI Key: XKSMHFPSILYEIA-IYPUKEEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3’-p-Hydroxy Paclitaxel-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: The hydroxyl group can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’-p-Hydroxy Paclitaxel-d5 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of Paclitaxel. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .

Comparison with Similar Compounds

3’-p-Hydroxy Paclitaxel-d5 can be compared with other Paclitaxel derivatives, such as:

    6α-Hydroxy Paclitaxel: Another metabolite of Paclitaxel with similar properties but different metabolic pathways.

    Docetaxel: A semi-synthetic analogue of Paclitaxel with a slightly different mechanism of action and clinical applications.

    Paclitaxel: The parent compound, widely used in chemotherapy.

The uniqueness of 3’-p-Hydroxy Paclitaxel-d5 lies in its deuterated form, which provides enhanced stability and distinct mass spectrometric properties, making it valuable for research and analytical purposes .

Properties

Molecular Formula

C47H51NO15

Molecular Weight

874.9 g/mol

IUPAC Name

[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D

InChI Key

XKSMHFPSILYEIA-IYPUKEEQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.